Positional Isomer Differentiation: Ortho-Chloro vs. Para-Chloro Substitution Drives Divergent Lipophilicity and Predicted Permeability
The ortho-chloro substitution of 2-(2-Chlorophenyl)-2-oxoethyl acetate results in a calculated logP (XLogP3) of 2.08 , whereas its para-chloro positional isomer, 2-(4-chlorophenyl)-2-oxoethyl acetate (CAS 39561-82-5), exhibits a higher logP of 2.2 [1]. This quantifiable difference in lipophilicity (ΔlogP = 0.12) is a direct consequence of the chlorine atom's position on the phenyl ring and its impact on molecular dipole moment and solvation free energy.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP, XLogP3) |
|---|---|
| Target Compound Data | 2.08 |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-2-oxoethyl acetate (CAS 39561-82-5): 2.2 |
| Quantified Difference | ΔlogP = 0.12 (Target compound is less lipophilic than para isomer) |
| Conditions | XLogP3 algorithm (PubChem computed property); standard computational prediction method |
Why This Matters
Lipophilicity differences of this magnitude can translate into meaningful changes in membrane permeability, aqueous solubility, and non-specific protein binding, making the ortho-chloro derivative a more suitable candidate for applications where reduced logP is desirable (e.g., improved oral bioavailability, reduced hERG liability).
- [1] PubChem. 2-(4-Chlorophenyl)-2-oxoethyl acetate. CID 587254. Computed Properties: XLogP3-AA = 2.2. View Source
